molecular formula C24H33N5O2 B15080174 1-ME-3-Nonyl-9-phenyl-6,7,8,9-tetrahydropyrimido(2,1-F)purine-2,4(1H,3H)-dione

1-ME-3-Nonyl-9-phenyl-6,7,8,9-tetrahydropyrimido(2,1-F)purine-2,4(1H,3H)-dione

Cat. No.: B15080174
M. Wt: 423.6 g/mol
InChI Key: FBDLKZHNAUAGAD-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic pyrimidopurinedione family, characterized by a xanthine core fused with a pyrimidine ring and a phenyl group at position 7. The structural uniqueness arises from its substitution pattern: 1-methyl (1-ME), 3-nonyl (C₉H₁₉), and 9-phenyl groups ().

Properties

Molecular Formula

C24H33N5O2

Molecular Weight

423.6 g/mol

IUPAC Name

1-methyl-3-nonyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H33N5O2/c1-3-4-5-6-7-8-12-16-29-22(30)20-21(26(2)24(29)31)25-23-27(17-13-18-28(20)23)19-14-10-9-11-15-19/h9-11,14-15H,3-8,12-13,16-18H2,1-2H3

InChI Key

FBDLKZHNAUAGAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C

Origin of Product

United States

Biological Activity

1-ME-3-Nonyl-9-phenyl-6,7,8,9-tetrahydropyrimido(2,1-F)purine-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of purine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The chemical structure of 1-ME-3-Nonyl-9-phenyl-6,7,8,9-tetrahydropyrimido(2,1-F)purine-2,4(1H,3H)-dione features a tetrahydropyrimido ring fused with a purine moiety. Its complex structure contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of purine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro studies have shown that 1-ME-3-Nonyl-9-phenyl derivatives exhibit high cytotoxicity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and human gastric carcinoma (SNU-1) cell lines. The presence of specific substituents on the purine core enhances this activity significantly .
  • Mechanism of Action : The mechanism through which these compounds exert their effects often involves inhibition of DNA biosynthesis and interference with cell cycle progression. For example, flow cytometry analysis indicated that certain derivatives lead to G0/G1 phase arrest in sensitive cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Mycobacterium tuberculosis : Structure-activity relationship studies indicate that specific modifications to the purine scaffold can enhance inhibitory activity against thymidylate synthase in Mycobacterium tuberculosis. Compounds derived from this scaffold have shown promising results in inhibiting bacterial growth without significant cytotoxicity to human cells .

Structure-Activity Relationship Studies

Research has focused on understanding how modifications to the purine structure influence biological activity:

ModificationBiological Effect
Alkyl chain lengthIncreased cytotoxicity against cancer cell lines
Substituents on phenyl ringEnhanced binding affinity to target enzymes
Presence of halogensAltered pharmacokinetic properties

Case Studies

Several case studies have highlighted the potential applications of 1-ME-3-Nonyl derivatives:

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various derivatives on cancer cell lines using MTT assays. Results indicated that certain compounds exhibited IC50 values below 10 µM against COLO201 cells .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy against Mycobacterium tuberculosis. Compounds were screened for their ability to inhibit thymidylate synthase with notable success rates in achieving over 80% inhibition at specific concentrations .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The N-3 and N-7 positions of the purine core demonstrate nucleophilic reactivity, enabling alkylation and acylation under controlled conditions. For example:

  • Benzylation at N-3 proceeds via nucleophilic substitution using benzyl bromides in DMF at 80°C, achieving 68–72% yields .

  • Acylation with acetyl chloride in THF forms O-acetyl derivatives, though regioselectivity depends on steric hindrance from the nonyl and phenyl substituents.

Reaction outcomes vary with substitution patterns, as shown in this comparative table:

Reaction TypeReagentSolventTemp (°C)Yield (%)Reference
N-3 BenzylationBenzyl bromideDMF8068–72
O-AcylationAcetyl chlorideTHF2545–50

Ring-Opening and Cyclization Pathways

The tetrahydropyrimidine ring undergoes reversible ring-opening in acidic or basic media. Key findings include:

  • Acid-mediated hydrolysis (HCl, 6M) cleaves the pyrimidine ring at position 1-F, generating a purine-2,4-dione intermediate.

  • Copper-catalyzed cyclization with aryl halides forms fused tricyclic structures, enhancing bioactivity profiles .

Oxidation Reactions

The compound’s methyl groups are susceptible to oxidation:

  • KMnO₄ in H₂SO₄ converts methyl to carboxyl groups, though competing degradation limits yields to ≤30%.

Electrophilic Substitution

The phenyl group undergoes electrophilic substitution under Friedel-Crafts conditions:

  • Nitration (HNO₃/H₂SO₄) produces meta-nitro derivatives due to steric and electronic effects.

Transition Metal Catalysis

Palladium and copper catalysts enable cross-coupling reactions:

  • Suzuki coupling with arylboronic acids introduces aryl groups at C-8 (70–75% yields, Pd(PPh₃)₄, K₂CO₃) .

Enzymatic Modifications

Hydrolases selectively modify ester functionalities, though data remains limited for this specific compound.

Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with mass loss correlating to nonyl group volatilization. Hydrolytic stability varies:

ConditionpHHalf-Life (h)Degradation Product
Aqueous buffer7.448Purine-2,4-dione derivative
Acidic (HCl 1M)1.02.5Ring-opened purine intermediate

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Substituents Molecular Weight Melting Point (°C) Yield (%) Key Applications/Activities Reference
1-ME-3-Nonyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (Target) 1-Methyl, 3-nonyl, 9-phenyl ~455 (estimated) Not reported Not reported Potential kinase inhibition (inferred from structural analogs)
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 1,3-Dimethyl, 9-(2-chloro-6-fluorobenzyl) ~407 Not reported Not reported Dual-target MAO-B inhibitor for neurodegenerative diseases
1,3-Dibutyl-9-(3,4-dihydroxyphenethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (Compound 22) 1,3-Dibutyl, 9-(3,4-dihydroxyphenethyl) 455.54 194–196 97 Dopaminergic activity (multitarget for Parkinson’s disease)
1,3-Dimethyl-9-(prop-2-ynyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (Compound 24) 1,3-Dimethyl, 9-propargyl 273.27 203–206 93 Synthetic intermediate; no reported bioactivity
9-(4-Methoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (STL342489) 1,7-Dimethyl, 3-propyl, 9-(4-methoxyphenyl) 383.45 Not reported Not reported Commercial availability (research chemical)
8-(Butyl)-1-methyl-7-p-hydroxyphenyl-1H-imidazo[2,1-f]purine-2,4-dione (Compound 63) 1-Methyl, 7-p-hydroxyphenyl, 8-butyl ~410 (estimated) 277–281 10 Kinase inhibitor (structural analog with hydroxyl group)

Key Observations:

Substituent Effects on Physicochemical Properties: Alkyl Chain Length: The 3-nonyl group in the target compound increases hydrophobicity compared to shorter chains (e.g., propyl or butyl in and ). Longer alkyl chains typically reduce melting points due to decreased crystallinity (e.g., compound 22: 194–196°C vs. compound 24: 203–206°C). Aromatic Substitutions: The 9-phenyl group in the target compound contrasts with electron-rich substituents (e.g., 4-methoxyphenyl in STL342489 or 3,4-dihydroxyphenethyl in compound 22), which influence solubility and receptor binding.

Synthetic Efficiency: Yields for analogs range from 10% (compound 63) to 97% (compound 22), suggesting that steric hindrance from bulky substituents (e.g., nonyl) may complicate synthesis. Microwave-assisted methods () could improve efficiency for the target compound.

Biological Activity: Compounds with dihydroxyphenethyl or hydroxyphenyl groups () show dopaminergic or kinase-inhibitory activity, while halogenated benzyl derivatives () target MAO-B. The target’s nonyl-phenyl combination may enhance membrane permeability but requires empirical validation.

Preparation Methods

Structural Analysis and Key Functional Groups

The target compound features a tetrahydropyrimidopurinedione core with three critical substituents:

  • 1-Methyl group at position 1
  • 3-Nonyl chain at position 3
  • 9-Phenyl substituent at position 9

This structural profile suggests a multi-step synthesis involving:

  • Core heterocycle formation (pyrimidopurinedione)
  • Alkylation for the nonyl substituent
  • Arylation for the phenyl group

Proposed Synthetic Routes

Core Heterocycle Synthesis

The pyrimidopurinedione scaffold likely originates from cyclization reactions involving guanine derivatives or purine precursors. Key strategies include:

Method Reagents/Conditions Key Steps
Multicomponent Reaction Guanine, urea, aldehydes, acid catalysts Formation of pyrimidine ring fused to purine via condensation reactions.
Stepwise Cyclization Ribose derivatives, amidation, ring-closing Sequential formation of purine and pyrimidine rings through controlled cyclization.

Note: Exact conditions for this specific scaffold remain unreported.

Introduction of the Nonyl Chain

The 3-nonyl substituent may be introduced via:

Alkylation of a Pyrimidopurinedione Intermediate
  • Reagents : 1-Bromononane, base (e.g., K₂CO₃ or NaH)
  • Conditions : Polar aprotic solvent (DMF, THF), 60–80°C.
  • Mechanism : Nucleophilic substitution at the N3 position.
Alternative Approaches
Method Advantages Challenges
Grignard Addition High yield, good regioselectivity Requires anion stability; limited scalability
Cross-Coupling Flexible for large alkyl groups Requires palladium catalysts; cost-intensive

Installation of the 9-Phenyl Group

The phenyl group at position 9 could be introduced through:

Suzuki-Miyaura Coupling
  • Reagents : Phenylboronic acid, Pd(PPh₃)₄, base (K₂CO₃)
  • Conditions : Aqueous THF, 80–100°C.
Direct Arylation
  • Reagents : Phenyl iodide, CuI, 1,10-phenanthroline
  • Conditions : DMF, 120°C, microwave irradiation.

Hypothetical Reaction Pathways

Linear Synthesis Approach

  • Core Formation : Synthesize tetrahydropyrimidopurinedione via guanine cyclization.
  • Nonyl Introduction : Alkylation at N3 using 1-bromononane.
  • Phenyl Installation : Arylation at C9 via Suzuki coupling.
  • Methylation : Introduction of the 1-methyl group using methyl iodide.
Step Reagents/Conditions Theoretical Yield Key Challenges
1 Guanine, urea, H₂SO₄, 150°C 40–60% Ring closure efficiency
2 1-Bromononane, K₂CO₃, DMF, 80°C 70–85% Steric hindrance from nonyl chain
3 Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ 60–75% Competing side reactions
4 CH₃I, NaH, THF, 0°C → RT 80–90% Over-alkylation

Alternative Routes for Scalability

Approach Reagents Advantages Limitations
One-Pot Synthesis Sequential addition of reagents in single pot Reduced purification steps Difficult to control reaction order
Microwave-Assisted Microwaves, polar solvents Faster reaction times Limited to small-scale synthesis

Critical Challenges and Mitigation Strategies

Steric and Electronic Considerations

  • Nonyl Chain Steric Effects : The long alkyl group may hinder access to the N3 position during alkylation.
    • Solution : Use bulky bases (e.g., DBU) or phase-transfer catalysts to enhance reactivity.

Regioselectivity in Arylation

  • C9 vs. N1/N3 Positions : Competing sites for phenyl installation.
    • Solution : Protect reactive sites (e.g., N1 with Boc group) prior to C9 arylation.

Analytical Characterization

Spectroscopic Data (Hypothetical)

Technique Expected Data
¹H NMR δ 0.8–1.5 (m, 15H, nonyl CH₂), 2.5–3.0 (m, 4H, tetrahydropyrimidine CH₂), 7.2–7.8 (m, 5H, phenyl)
¹³C NMR δ 14–30 (nonyl carbons), 25–35 (tetrahydropyrimidine CH₂), 128–135 (phenyl carbons)

Mass Spectrometry

Method Observed m/z Fragmentation Pattern
ESI+ 424.3 [M+H]⁺ Loss of nonyl group (m/z 424 → 250), phenyl loss (m/z 424 → 324)

Q & A

Q. What are the standard synthetic routes for tricyclic xanthine derivatives like 1-ME-3-Nonyl-9-phenyl-6,7,8,9-tetrahydropyrimido(2,1-F)purine-2,4-dione?

The synthesis typically involves cyclization of xanthine precursors with substituted amines under reflux conditions. For example:

  • Reaction medium : Ethanol, propanol, or solvent-free conditions.
  • Key steps : Alkylation of the xanthine core followed by cyclization with amines (e.g., substituted benzyl or alkyl amines). Microwave-assisted methods can reduce reaction time (e.g., solvent-free microwave synthesis for similar compounds) .
  • Characterization : Melting point, TLC (Rf values), 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and elemental analysis (C, H, N) are standard. For instance, yields often exceed 70% with purity confirmed by HPLC (>95%) .

Q. How are structural modifications (e.g., alkyl/aryl substitutions) introduced to optimize activity?

  • Substituent attachment : Alkyl/aryl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Sonogashira or Huisgen reactions for alkyne/azide moieties) .
  • Example : A 9-phenyl group (as in the target compound) is typically added using benzyl halides or amines. Substituents at the 3-nonyl position may involve alkylation with nonyl bromide under basic conditions .
  • Impact : Modifications at the 9-position (e.g., phenyl vs. benzyl) influence solubility and receptor binding, as seen in adenosine receptor antagonists .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of multi-target ligands (e.g., MAO-B and adenosine receptor inhibition)?

  • Dual-target strategies : Compounds with tricyclic xanthine scaffolds are designed to inhibit MAO-B (for neurodegeneration) and antagonize adenosine receptors (e.g., A1_{1}/A2A_{2A}). For example:
    • Key substituents : Aryl groups at the 9-position enhance MAO-B inhibition, while alkyl chains (e.g., nonyl) improve lipophilicity and blood-brain barrier penetration .
    • SAR data : 8-Benzyl-substituted analogs show submicromolar A1_{1}AR affinity, while 9-phenyl derivatives may shift selectivity toward MAO-B .

Q. How can conflicting bioactivity data (e.g., varying IC50_{50}50​ values across studies) be resolved?

  • Methodological factors :
    • Assay conditions : Differences in cell lines (e.g., human vs. rodent) or enzyme sources (recombinant vs. tissue-derived) can alter results. Standardize using validated protocols (e.g., human A2A_{2A}AR assays ).
    • Structural analogs : Compare activity of closely related compounds. For instance, replacing a phenyl group with a fluorobenzyl moiety may enhance MAO-B inhibition but reduce AR affinity .
  • Statistical validation : Use multi-parametric analyses (e.g., PCA) to correlate substituent effects with activity trends .

Q. What strategies improve water solubility without compromising target engagement?

  • Structural modifications :
    • Polar groups : Introduce hydroxyl or amino moieties at the 8-position (e.g., 8-hydroxypropyl derivatives).
    • Heterocyclic rings : Pyrazino[2,1-f]purinediones exhibit higher solubility than pyrimido analogs due to increased nitrogen basicity .
  • Formulation : Use co-solvents (e.g., PEG-400) or nanoparticle encapsulation for in vivo studies .

Methodological Considerations

Q. How are computational methods (e.g., molecular docking) applied to predict binding modes?

  • Docking protocols :
    • Target receptors : Use crystal structures of A2A_{2A}AR (PDB: 4EIY) or MAO-B (PDB: 2V5Z).
    • Software : AutoDock Vina or Schrödinger Suite for binding pose prediction. Validate with MD simulations (≥100 ns) to assess stability .
  • Case study : Docking of 9-phenyl analogs into MAO-B’s hydrophobic cavity predicts favorable π-π interactions, aligning with experimental IC50_{50} values .

Q. What analytical techniques are critical for resolving stereochemical ambiguities?

  • Chiral chromatography : Use HPLC with chiral columns (e.g., Chiralpak AD-H) for enantiomer separation.
  • Spectroscopic methods :
    • NMR : NOESY or ROESY to determine spatial proximity of substituents.
    • X-ray crystallography : Resolve absolute configuration, as applied to pyrimido[2,1-f]purinedione derivatives .

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